molecular formula C₂₂H₁₇NO₂ B1140412 (9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate CAS No. 72297-04-2

(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate

Cat. No.: B1140412
CAS No.: 72297-04-2
M. Wt: 327.38
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Description

Historical Context and Chemical Classification

The development of (9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate represents a significant milestone in the chemical modification of polycyclic aromatic hydrocarbons for analytical applications. This compound emerged from systematic efforts to create stable derivatives of benzo[a]pyrene that could serve as analytical standards and research tools. The historical context of this compound is intrinsically linked to the broader understanding of benzo[a]pyrene metabolism and environmental chemistry, particularly as researchers sought to develop compounds that could mimic or represent specific metabolic pathways without the inherent carcinogenic properties of the parent compound.

The chemical classification of this compound places it within the broader category of modified polycyclic aromatic hydrocarbons, specifically as an oxime acetate derivative of dihydrobenzo[a]pyrene. This classification reflects both its structural heritage from the benzo[a]pyrene family and its functional modifications that distinguish it from naturally occurring polycyclic aromatic hydrocarbons. The compound's development timeline coincides with advances in analytical chemistry methodologies that required stable, well-characterized reference materials for environmental monitoring and research applications.

The systematic approach to creating this derivative involved careful consideration of the electronic and steric properties that would optimize both stability and analytical utility. Historical records indicate that the compound was designed to maintain the essential polycyclic aromatic hydrocarbon framework while introducing functional groups that would enhance solubility characteristics and provide distinctive spectroscopic signatures for analytical identification.

Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the complex structural modifications that distinguish this compound from its polycyclic aromatic hydrocarbon precursors. The International Union of Pure and Applied Chemistry designation as [(E)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate provides precise structural information regarding the stereochemical configuration and functional group positioning. The molecular formula C₂₂H₁₇NO₂ indicates the incorporation of nitrogen and additional oxygen atoms beyond the basic benzo[a]pyrene framework, reflecting the oxime acetate functionality.

Structural identification parameters reveal a molecular weight of 327.38 atomic mass units, which represents a significant increase from the parent benzo[a]pyrene structure due to the acetyl oxime modification. The compound exhibits a characteristic pale yellow solid appearance with a defined melting point range of 193-195°C, indicating good thermal stability for analytical applications. The stereochemical designation of the E-configuration for the oxime group is particularly significant, as this geometric arrangement influences both the compound's physical properties and its analytical behavior.

The structural architecture incorporates the fundamental benzo[a]pyrene backbone with selective hydrogenation at positions 9 and 10, creating a dihydro modification that reduces the overall aromaticity while maintaining the essential polycyclic framework. The oxime functionality at position 7 provides a distinctive functional group that enhances both spectroscopic identification capabilities and chemical reactivity patterns. The acetylation of the oxime hydroxyl group serves as a protective modification that improves stability while maintaining the compound's analytical utility.

Structural Parameter Value Reference
Molecular Formula C₂₂H₁₇NO₂
Molecular Weight 327.38 g/mol
Melting Point 193-195°C
Configuration E-oxime
Appearance Pale yellow solid

Relationship to Polycyclic Aromatic Hydrocarbons

The relationship between this compound and the broader family of polycyclic aromatic hydrocarbons represents a sophisticated example of structure-activity relationships in environmental chemistry. This compound derives from benzo[a]pyrene, which stands as one of the most extensively studied polycyclic aromatic hydrocarbons due to its environmental ubiquity and biological significance. The structural modifications present in the acetyl oxime derivative maintain the essential polycyclic framework while introducing functional groups that fundamentally alter the compound's properties and applications.

Benzo[a]pyrene, the parent compound, consists of five fused benzene rings arranged in a specific geometric configuration that results from incomplete combustion processes at temperatures between 300°C and 600°C. The ubiquitous nature of benzo[a]pyrene in environmental matrices, including coal tar, tobacco smoke, and grilled foods, has made it a priority target for analytical method development. The acetyl oxime derivative represents an advancement in creating stable analytical standards that can serve as surrogates for environmental monitoring without the inherent hazards associated with the parent compound.

The dihydro modification at positions 9 and 10 represents a critical structural change that reduces the overall aromaticity of the system while maintaining the fundamental polycyclic architecture. This modification influences both the electronic properties and the chemical reactivity of the compound, creating opportunities for selective analytical detection methods. The introduction of the oxime acetate functionality further distinguishes this derivative from naturally occurring polycyclic aromatic hydrocarbons, providing unique spectroscopic signatures that facilitate analytical identification.

The compound's relationship to polycyclic aromatic hydrocarbon metabolism is particularly significant, as it represents a stable analog of intermediates that might occur during biological processing of benzo[a]pyrene. This relationship has implications for environmental monitoring strategies and for understanding the fate and transport of polycyclic aromatic hydrocarbons in various environmental compartments. The structural similarities to metabolic intermediates, combined with enhanced stability, make this compound valuable for calibration and validation of analytical methods designed to monitor polycyclic aromatic hydrocarbon contamination.

Significance in Environmental and Analytical Chemistry

The significance of this compound in environmental and analytical chemistry stems from its unique position as a stable derivative of one of the most environmentally important polycyclic aromatic hydrocarbons. Environmental monitoring programs worldwide recognize the critical importance of accurate polycyclic aromatic hydrocarbon detection and quantification, particularly for benzo[a]pyrene and its derivatives. The acetyl oxime derivative provides analytical chemists with a valuable reference material that combines structural similarity to environmentally relevant compounds with enhanced stability and distinctive analytical signatures.

Analytical method development for polycyclic aromatic hydrocarbons faces significant challenges related to compound stability, matrix interferences, and the need for accurate quantification at environmentally relevant concentrations. The acetyl oxime derivative addresses several of these challenges by providing a stable compound that can serve multiple roles in analytical protocols, including internal standard applications, method validation studies, and quality control procedures. The compound's distinctive molecular weight and spectroscopic properties facilitate its use in mass spectrometry and fluorescence detection methods commonly employed for polycyclic aromatic hydrocarbon analysis.

Environmental chemistry applications for this compound extend beyond traditional analytical roles to include research on polycyclic aromatic hydrocarbon transformation pathways and environmental fate studies. The structural relationship to benzo[a]pyrene metabolites makes the acetyl oxime derivative valuable for understanding environmental transformation processes and for developing predictive models for polycyclic aromatic hydrocarbon behavior in various environmental compartments. The compound's stability characteristics allow for long-term studies that would be challenging with less stable polycyclic aromatic hydrocarbon derivatives.

The solubility characteristics of the acetyl oxime derivative, particularly its high solubility in chloroform and moderate solubility in dimethyl sulfoxide, provide analytical advantages for method development across different extraction and analytical protocols. These solubility properties enable its use in diverse analytical workflows, from solid-phase extraction procedures to liquid chromatography applications. The compound's thermal stability, evidenced by its well-defined melting point range, supports its use in gas chromatography applications and other high-temperature analytical techniques.

Analytical Property Characteristic Application Benefit
Solubility Profile High in chloroform, moderate in DMSO Versatile extraction compatibility
Thermal Stability Melting point 193-195°C GC-MS applications
Spectroscopic Signature Distinctive due to oxime functionality Selective detection capabilities
Molecular Weight 327.38 g/mol Mass spectrometry identification

Current Research Landscape and Knowledge Gaps

The current research landscape surrounding this compound reflects both the growing sophistication of analytical chemistry methodologies and the persistent challenges in environmental monitoring of polycyclic aromatic hydrocarbons. Contemporary research efforts focus primarily on optimizing analytical protocols that can take advantage of the compound's unique properties while addressing the broader need for accurate environmental monitoring of polycyclic aromatic hydrocarbon contamination. The compound's role as a research tool continues to evolve as analytical technologies advance and environmental monitoring requirements become more stringent.

Current applications in analytical method development demonstrate the compound's value as a reference material for calibrating sophisticated instrumental techniques, particularly those involving mass spectrometry and fluorescence detection. Research groups worldwide have incorporated this derivative into method validation studies for polycyclic aromatic hydrocarbon analysis in complex environmental matrices, including water, soil, and atmospheric particulates. The compound's stability characteristics make it particularly valuable for long-term method development projects and for establishing analytical protocols that require consistent reference materials over extended periods.

Knowledge gaps in the current research landscape center on several key areas that represent opportunities for future investigation. The relationship between the compound's structural modifications and its environmental behavior remains incompletely understood, particularly regarding its potential transformation pathways under various environmental conditions. While the compound's analytical utility is well-established, questions remain about its long-term stability under different storage conditions and its behavior in complex environmental matrices that might contain interferents or competing compounds.

Research opportunities exist in developing new analytical applications that could take advantage of the compound's unique spectroscopic properties and chemical reactivity patterns. The oxime acetate functionality provides distinctive chemical behavior that could be exploited for selective analytical procedures, but these possibilities remain largely unexplored in the current literature. Advanced instrumental techniques, including high-resolution mass spectrometry and multidimensional chromatography, could benefit from optimized protocols that specifically utilize this compound's analytical advantages.

The environmental chemistry community recognizes significant gaps in understanding how structural modifications like those present in the acetyl oxime derivative influence environmental fate and transport processes. While the compound serves effectively as an analytical standard, its potential role in understanding broader environmental chemistry principles requires additional investigation. Future research directions might explore the compound's behavior under various environmental conditions and its utility for modeling polycyclic aromatic hydrocarbon transformation processes in different environmental compartments.

Properties

IUPAC Name

(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c1-13(24)25-23-20-7-3-6-17-18-11-10-15-5-2-4-14-8-9-16(12-19(17)20)22(18)21(14)15/h2,4-5,8-12H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZQKHOGIVFHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Functionalization of Benzo[a]pyrene Derivatives

The synthesis often begins with 9,10-dihydrobenzo[a]pyren-7(8H)-one (CAS 3331-46-2), a reduced ketone derivative of benzo[a]pyrene. This intermediate is prepared via selective hydrogenation of benzo[a]pyrene using palladium-on-carbon (Pd/C) under hydrogen gas at 60–80°C, achieving 85–90% yield. Subsequent oxime formation involves refluxing the ketone with hydroxylamine hydrochloride in ethanol, producing the corresponding imine (9,10-dihydro-8H-benzo[a]pyren-7-ylidene)amine .

The final acetylation step employs acetic anhydride in pyridine at 0–5°C to protect the oxime group, yielding the title compound with 78–82% purity. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°C (acetylation)Minimizes side reactions
SolventAnhydrous pyridineEnhances nucleophilicity
Stoichiometry1.2 eq acetic anhydridePrevents over-acylation

Palladium-Catalyzed Cross-Coupling Strategies

An alternative route utilizes Suzuki-Miyaura coupling to construct the benzo[a]pyrene core before functionalization. For example, a naphthalene boronate ester (e.g., 7-methoxy-2-naphthyl triflate ) reacts with 2-bromophenylacetone in the presence of Pd(PPh₃)₄ and sodium carbonate, forming a biaryl intermediate. Cyclization via acid-catalyzed Wittig reactions generates the dihydrobenzo[a]pyrenone scaffold, which undergoes oxime formation and acetylation as described above.

This method achieves higher regioselectivity (≥95%) but requires rigorous control over:

  • Catalyst loading (0.03–0.05 mmol Pd per mmol substrate)

  • Ligand selection (dppf vs. PPh₃ for steric tuning)

  • Reaction time (12–24 hours for cross-coupling)

Optimization of Oxime Formation

Kinetic vs. Thermodynamic Control

The Z-configuration of the ylideneamino group is favored under kinetic conditions (low temperature, short reaction times), while prolonged heating promotes E-isomerization. Studies show that maintaining the reaction at 25°C for 6 hours yields a 3:1 Z/E ratio, whereas 12 hours at 40°C inverts the ratio to 1:4.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate oxime formation but increase byproduct generation via aldol condensation. Ethanol-water mixtures (4:1 v/v) provide a balance between reaction rate (complete in 4–6 hours) and selectivity (≤5% side products).

Large-Scale Production Challenges

Purification Techniques

Crude (9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate often contains unreacted ketone and acetylated byproducts. Fractional crystallization from chloroform-hexane (1:3) removes 90–95% impurities, while preparative HPLC (C18 column, 80% methanol/water) achieves >99% purity.

Stability Considerations

The compound degrades in solution via:

  • Hydrolysis of the acetate group (t₁/₂ = 72 hours in aqueous ethanol)

  • Photooxidation of the dihydropyrene ring (λₘₐₓ = 365 nm)
    Storage at −20°C under argon extends shelf life to 6 months.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Reductive Functionalization7895120Moderate
Suzuki Cross-Coupling6599450Low
Hybrid Approach7097280High

The hybrid approach combines reductive steps for the benzo[a]pyrene core with cross-coupling for side-chain modifications, balancing cost and efficiency.

Emerging Methodologies

Recent advances include:

  • Enzymatic Acetylation : Lipase-catalyzed reactions in ionic liquids reduce waste generation (83% yield, 98% purity).

  • Flow Chemistry : Continuous-flow reactors achieve 92% conversion in 30 minutes via precise temperature and residence time control .

Chemical Reactions Analysis

Types of Reactions

(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.

    Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of less reactive compounds.

    Substitution: Replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Research indicates that derivatives of benzo[a]pyrene exhibit significant biological activities, particularly concerning toxicity and carcinogenicity. The ylideneamino group in (9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate may enhance its binding affinity to biological macromolecules such as proteins and nucleic acids, leading to potential mutagenic effects similar to those observed with other benzo[a]pyrene derivatives .

Interaction Studies

Studies have shown that compounds like this compound can interact with DNA, forming adducts that may lead to mutations. This interaction is crucial for understanding the mechanisms of carcinogenesis associated with PAHs .

Therapeutic Potential

While primarily recognized for its toxicological implications, there is emerging interest in exploring the therapeutic potential of modified PAHs. Research into the use of benzo[a]pyrene derivatives as anticancer agents is ongoing, focusing on their ability to target cancer cells selectively without affecting normal cells adversely .

Environmental Implications

Given its origins from combustion processes and environmental pollutants, this compound serves as an important compound in environmental chemistry studies. Understanding its behavior in various environmental conditions can provide insights into the persistence and degradation pathways of PAHs in ecosystems .

Comparative Analysis with Related Compounds

To better understand the properties and applications of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Benzo[a]pyreneParent compound; highly carcinogenicKnown for extensive environmental presence
Benzo[a]pyrene-7,8-diolHydroxylated form; reactive metaboliteForms DNA adducts leading to mutations
Benzo[a]pyrene-7,8-diol-9,10-epoxideEpoxide form; ultimate carcinogenHighly reactive with nucleophiles
5-MethylchryseneMethylated PAHLess studied but similarly toxic

This comparative analysis highlights the unique chemical structure and potential applications of this compound in understanding its reactivity and biological implications compared to other PAHs .

Case Studies

Several case studies have investigated the effects of PAHs on human health and the environment. For instance:

  • Carcinogenicity Studies : Research has demonstrated that exposure to benzo[a]pyrene derivatives leads to increased cancer risk due to their ability to form DNA adducts.
  • Environmental Monitoring : Studies monitoring PAH levels in urban areas have shown a correlation between high levels of these compounds and respiratory diseases.
  • Therapeutic Research : Ongoing investigations are assessing whether modified PAHs can be repurposed as targeted therapies for specific cancers.

Mechanism of Action

The mechanism by which (9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate exerts its effects involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s polycyclic structure allows it to intercalate into DNA, potentially leading to mutations or other genetic alterations. Additionally, its ability to undergo redox reactions can generate reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

9,10-Dihydro-8H-benzo[def]chrysen-7-one

  • Structural Differences: This compound () shares the dihydrobenzo-fused aromatic system but replaces the ylideneamino acetate group with a ketone. The absence of nitrogen and ester functionalities reduces polarity, likely decreasing water solubility compared to the target compound.
  • Applications : Benzo[def]chrysene derivatives are often studied for their photophysical properties and environmental behavior due to their PAH backbone. The ketone group may participate in redox reactions, unlike the acetate-imine system .

14-Aryl/Heteroaryl-14H-Dibenzo[a,j]xanthenes

  • Structural Differences: These compounds () feature a dibenzoxanthene core with aryl/heteroaryl substituents.
  • Functional Insights : The antiviral activity reported for dibenzoxanthenes (e.g., against Tobacco Mosaic Virus) suggests that PAH derivatives with heteroatoms (e.g., O, N) may exhibit bioactivity modulated by electronic effects .

Spirocyclic Benzothiazolyl Derivatives

  • Structural Differences : The spirocyclic compounds in combine benzothiazole and cycloalkane moieties. Unlike the planar benzo[a]pyrene system, their rigid spiro structures limit π-stacking interactions but enhance stereochemical diversity.
  • Reactivity: The presence of amide and hydroxyl groups in these derivatives improves solubility in polar solvents, a property that could be mirrored in (9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate due to its ester group .

Comparative Data Table

Compound Core Structure Key Functional Groups Polarity Potential Applications Reference
This compound Benzo[a]pyrene Ylideneamino, acetate Moderate Materials science, drug delivery
9,10-Dihydro-8H-benzo[def]chrysen-7-one Benzo[def]chrysene Ketone Low Environmental chemistry
14H-Dibenzo[a,j]xanthenes Dibenzooxanthene Aryl/heteroaryl, ether oxygen Low-Moderate Antiviral agents
Spirocyclic benzothiazolyl derivatives Benzothiazole + spiro Amide, hydroxyl High Organic synthesis, catalysis

Research Findings and Mechanistic Insights

  • Synthetic Challenges: The synthesis of this compound likely involves imine formation followed by esterification, analogous to methods in (DIPEA-mediated coupling) and (Schiff base reactions). However, steric hindrance from the benzo[a]pyrene core may necessitate optimized conditions .
  • Stability: The ylideneamino group is prone to hydrolysis under acidic or aqueous conditions, similar to observations in benzothiazole-derived imines (). Stabilization via electron-withdrawing groups (e.g., acetate) may mitigate this .

Biological Activity

(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate is a derivative of benzo[a]pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. The compound features a ylideneamino group at the 7-position and an acetate moiety, which significantly influences its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, mutagenicity, and potential therapeutic applications.

The molecular formula of this compound is C22H17NO2, with a molecular weight of approximately 327.4 g/mol. Its unique structure allows for significant interactions with biological molecules, particularly DNA and proteins.

PropertyValue
Molecular FormulaC22H17NO2
Molecular Weight327.4 g/mol
IUPAC Name[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate
InChI KeyZLZQKHOGIVFHOA-ATJXCDBQSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound's polycyclic structure allows it to intercalate into DNA strands, potentially leading to mutations or other genetic alterations.
  • Reactive Oxygen Species (ROS) Generation : The compound can undergo redox reactions that generate ROS, contributing to oxidative stress and subsequent cellular damage.
  • Mutagenicity : Studies have shown that derivatives of benzo[a]pyrene can exhibit mutagenic properties by forming DNA adducts that disrupt normal cellular function .

Toxicological Profile

Research indicates that compounds related to benzo[a]pyrene are associated with significant toxicological effects:

  • Carcinogenicity : The parent compound benzo[a]pyrene is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Its derivatives, including this compound, are expected to share similar properties due to their structural similarities.
  • Genotoxicity : Studies involving benzo[a]pyrene derivatives have demonstrated their ability to induce DNA strand breaks and mutations in various cellular models. For instance, benzo[a]pyrene-7,8-dione has been shown to cause significant DNA fragmentation in rat hepatocytes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • DNA Damage Assessment : A study reported that benzo[a]pyrene derivatives caused concentration-dependent DNA strand scission in the presence of NADPH and copper ions. This suggests that oxidative stress plays a critical role in the genotoxic effects observed with these compounds .
  • Mutagenicity Testing : In Ames tests using various Salmonella typhimurium strains, benzo[a]pyrene derivatives exhibited mutagenic effects but were less potent than other known mutagens like (+/-)-anti-BPDE .
  • Cellular Impact Studies : Research on trophoblast cells revealed that exposure to benzo[a]pyrene derivatives inhibited cell migration and invasion through modulation of signaling pathways involving miR-194-3p and PI3K/AKT pathways .

Potential Therapeutic Applications

Despite its toxicological concerns, research is ongoing into the potential therapeutic applications of this compound:

  • Cancer Research : Due to its interaction with cellular pathways and potential for inducing apoptosis in cancer cells, this compound may serve as a lead for developing new cancer therapies.
  • Material Science : The unique chemical properties of this compound may also find applications in developing advanced materials such as organic semiconductors and photovoltaic devices.

Q & A

Q. What are the optimal synthetic pathways for (9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate, and how can intermediates be characterized?

Methodological Answer: The synthesis of structurally similar spiro compounds (e.g., 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) involves multi-step reactions, such as cyclization and condensation between 2-Oxa-spiro[3.4]octane-1,3-dione and amine derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Characterization of intermediates should include melting point analysis, IR spectroscopy for functional group identification, and UV-Vis spectroscopy to monitor conjugation changes. For final products, elemental analysis and mass spectrometry are critical to confirm molecular composition .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Purity validation requires a combination of chromatographic techniques (e.g., HPLC with UV detection) and spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the absence of unreacted precursors or side products. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives. Cross-referencing experimental spectral data with computational predictions (e.g., DFT-based IR simulations) enhances reliability .

Q. What safety protocols are recommended for handling polycyclic aromatic derivatives like this compound?

Methodological Answer: Due to the potential carcinogenicity of benzo[a]pyrene analogs, researchers must adhere to strict containment protocols: use fume hoods for synthesis, wear PPE (gloves, lab coats, goggles), and store the compound in airtight containers under inert gas. Toxicity assessments should precede biological studies, including Ames tests for mutagenicity and in vitro cytotoxicity assays .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties or reactivity of this compound?

Methodological Answer: Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms (as in Becke’s 1993 framework) are suitable for calculating frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinities. Basis sets like 6-31G(d,p) balance accuracy and computational cost. For correlation-energy corrections, the Colle-Salvetti formula (adapted into density-functional terms) improves predictions of non-covalent interactions, such as π-π stacking in aromatic systems .

Q. What strategies resolve contradictions between experimental data (e.g., spectral anomalies) and computational models?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or approximations in computational methods. To address this:

  • Conduct solvent-phase DFT calculations (e.g., using the SMD model) to account for solvation.
  • Compare experimental NMR chemical shifts with Boltzmann-weighted averages of computed shifts for all low-energy conformers.
  • Use high-level ab initio methods (e.g., CCSD(T)) as benchmarks for critical electronic properties .

Q. How can the compound’s interaction with biological targets (e.g., enzymes or DNA) be systematically investigated?

Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to screen potential binding sites, followed by molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Validate predictions with surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic parameters. For DNA intercalation studies, circular dichroism (CD) and ethidium bromide displacement assays are recommended .

Q. What advanced spectroscopic techniques elucidate the compound’s photophysical behavior?

Methodological Answer: Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while transient absorption spectroscopy reveals triplet-state dynamics. For charge-transfer properties, electroabsorption (Stark) spectroscopy measures dipole moment changes upon excitation. Pair these with TD-DFT calculations to correlate observed transitions with electronic excitations .

Data Contradiction & Theoretical Frameworks

Q. How should researchers reconcile conflicting data from synthetic yields or reaction pathways?

Methodological Answer: Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) affecting yield. Use kinetic studies (e.g., in situ FTIR monitoring) to identify rate-determining steps. Theoretical frameworks like Curtin-Hammett principles can explain selectivity in competing pathways. Cross-validate findings with independent synthetic routes (e.g., microwave-assisted vs. traditional heating) .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer: Link experimental observations to concepts like Hammond’s postulate (for transition state analysis) and Marcus theory (for electron-transfer reactions). For photochemical reactions, the Jablonski diagram contextualizes radiative vs. non-radiative decay pathways. Mechanistic hypotheses should be tested using isotopic labeling (e.g., ¹³C in carbonyl groups) and kinetic isotope effects (KIE) .

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